N,3,3-trimethylcyclohexan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
N,3,3-trimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2)6-4-5-8(7-9)10-3;/h8,10H,4-7H2,1-3H3;1H |
InChI Key |
KPNRUUXJUVFJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Cyclohexanone Derivatives
One of the most common routes involves the reductive amination of cyclohexanone derivatives substituted with methyl groups at specific positions. This process typically employs the following steps:
Preparation of 3,3-dimethylcyclohexanone : Starting from cyclohexanone, methyl groups are introduced at the 3-position via alkylation or methylation reactions, often using methyl iodide or dimethyl sulfate under basic conditions.
Reductive amination : The ketone intermediate reacts with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst (e.g., palladium or platinum).
Reaction conditions : Usually performed at mild temperatures (20-50°C) in solvents like methanol, ethanol, or acetic acid, with yields reported between 85-93% under optimized conditions.
Cyclization and Alkylation Strategies
Alternatively, a cyclization approach can be employed:
Preparation of N,N-dimethylcyclohexan-1-amine : Starting from cyclohexanone, N,N-dimethylation occurs via reductive amination with formaldehyde and formic acid or methylation with methyl iodide.
Selective methylation at the 3-position : Using directed ortho-alkylation techniques, methyl groups are introduced at the 3-position, followed by hydrogenation to saturate the ring.
Reaction conditions : Catalytic hydrogenation at 50-70°C under 1-5 atm of hydrogen, with yields approaching 90%.
Conversion to Hydrochloride Salt
Once the free amine N,3,3-trimethylcyclohexan-1-amine is synthesized, it is converted into its hydrochloride salt via acidification:
Reaction with hydrogen chloride : The free amine is dissolved in water or an alcohol, and gaseous or aqueous HCl is bubbled through or added dropwise.
Reaction conditions : Reflux at 100°C for 4-6 hours ensures complete protonation.
Isolation : The resulting salt is precipitated out by cooling, filtered, washed, and dried under vacuum.
Specific Data on Hydrochloride Formation
Yield : Typically, yields of the hydrochloride salt are high, around 90-95%, owing to the high solubility of the salt in water and its stability.
Purity : Confirmed via melting point analysis, NMR, and elemental analysis.
Representative Data Table
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Cyclohexanone | Methyl iodide, base (NaH, KOH) | 3,3-Dimethylcyclohexanone | 85-90% | Alkylation at the 3-position |
| 2 | 3,3-Dimethylcyclohexanone | Ammonia, reducing agent (NaBH3CN) | N,3,3-Trimethylcyclohexan-1-amine | 85-93% | Reductive amination |
| 3 | N,3,3-Trimethylcyclohexan-1-amine | HCl (gas or aqueous) | N,3,3-Trimethylcyclohexan-1-amine hydrochloride | 90-95% | Acidification and crystallization |
Research Outcomes and Optimization
Extensive research indicates that the key factors influencing the synthesis include:
Choice of reducing agent : Sodium cyanoborohydride provides high selectivity and yields in reductive amination.
Reaction temperature : Maintaining mild temperatures (20-50°C) prevents side reactions and over-alkylation.
Purification methods : Crystallization from ethanol or water yields high-purity products.
Yield optimization : Using excess ammonia and controlling pH during amination improves conversion efficiency.
Summary of Literature Evidence
Reductive amination of cyclohexanone derivatives remains the most efficient route, with yields exceeding 90% under optimized conditions.
Hydrochloride salt formation is straightforward, with high yields and purity, making it suitable for pharmaceutical applications.
Reaction parameters such as temperature, solvent, and reagent ratios are critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,3,3-trimethylcyclohexan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce different amine compounds .
Scientific Research Applications
N,3,3-trimethylcyclohexan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,3,3-trimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine Hydrochloride
- Molecular Formula : C₁₃H₁₆F₃N·HCl
- Substituents : A trifluoromethylphenyl group at the cyclohexane 1-position.
- Key Features: The electron-withdrawing trifluoromethyl group increases polarity compared to methyl substituents. This compound’s molecular weight (291.7 g/mol) is higher than the target compound due to the aromatic substituent.
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₁₆NBr·HCl
- Substituents : A bromophenyl group at the 1-position.
- Used as a research chemical in drug discovery .
N-Propylcyclohexanamine Hydrochloride
- Molecular Formula : C₉H₂₀N·HCl (inferred from ).
- Substituents : A propyl group on the nitrogen atom.
- Key Features : The linear alkyl chain on the amine may enhance flexibility and reduce ring strain. Applications in agrochemicals or surfactants are plausible due to the amphiphilic structure .
Comparative Analysis of Physical and Chemical Properties
Key Observations :
- Lipophilicity : N,3,3-Trimethylcyclohexan-1-amine HCl is expected to exhibit higher lipophilicity than the bromophenyl or trifluoromethylphenyl analogs due to its alkyl substituents.
- Synthetic Utility : The trifluoromethylphenyl and bromophenyl analogs are tailored for aromatic interactions in drug design, while the target compound’s methyl groups may favor metabolic stability.
Biological Activity
N,3,3-trimethylcyclohexan-1-amine hydrochloride is a tertiary amine characterized by its unique cyclohexane structure with three methyl groups attached to the nitrogen atom. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biomolecules.
- Molecular Formula : C9H20ClN
- Molar Mass : 177.72 g/mol
- Solubility : Highly soluble in water due to its hydrochloride form, enhancing its stability and bioavailability.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amine group can engage in hydrogen bonding and electrostatic interactions, influencing the activity of various molecular targets. This compound may participate in metabolic pathways, leading to the formation of active metabolites that exhibit biological effects.
Key Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates enzyme activity through binding interactions. |
| Receptor Binding | Potential ligand for various receptors, influencing physiological responses. |
| Metabolic Pathways | Involved in pathways leading to the formation of active metabolites. |
| Toxicological Profile | Limited studies indicate potential toxicity under certain conditions. |
Toxicity Studies
A limited acute toxicity study indicated that this compound could induce dermal sensitization and irritation in animal models . The LD50 values after oral administration were noted, although specific data for this compound are sparse.
Pharmacological Investigations
Research has explored the compound's potential as a precursor in drug development. Its unique structure allows it to serve as a building block for synthesizing biologically active derivatives. Investigations into its pharmacological properties suggest possible applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Key Differences |
|---|---|
| 1,3,3-trimethylcyclohexan-1-amine | Different substitution pattern; may exhibit varied biological effects. |
| Cyclohexylamine hydrochloride | Lacks methyl substitutions; differing reactivity and properties. |
| N-methylcyclohexylamine hydrochloride | Contains a single methyl group; distinct pharmacological profile. |
Summary of Biological Activities
The compound's unique structural features contribute to its potential biological activities:
- Reuptake Inhibition : May influence neurotransmitter levels by inhibiting their reuptake.
- Cellular Effects : Alters cell signaling pathways and gene expression.
- Toxicological Effects : Associated with dermal sensitization; further studies are needed to clarify its safety profile.
Q & A
Q. What are the optimal synthetic routes for preparing N,3,3-trimethylcyclohexan-1-amine hydrochloride?
- Methodological Answer : The synthesis of This compound typically involves alkylation or reductive amination of a pre-functionalized cyclohexane scaffold. For example, a cyclohexanone intermediate can be treated with methylamine under reductive conditions (e.g., NaBH₃CN) to introduce the amine group, followed by methylation at the nitrogen and 3,3-dimethyl substitution. Hydrochloride salt formation is achieved via reaction with HCl in a polar solvent (e.g., ethanol) . Key Considerations :
- Purification via recrystallization (ethanol/ether mixtures) to isolate the hydrochloride salt.
- Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1) or LC-MS.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine orthogonal analytical techniques:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., absence of cyclohexene protons, methyl group integration) .
- HPLC-UV/ELSD : Use a C18 column (acetonitrile/0.1% TFA in water gradient) to assess purity (>98% by area).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ = 172.17 for free base; [M-Cl]⁺ = 172.17 + 35.45 adjustment for hydrochloride).
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its biological interactions?
- Methodological Answer : The cyclohexane ring’s chair conformation and axial/equatorial positioning of substituents (e.g., N-methyl group) can modulate receptor binding. For example:
- Molecular Dynamics (MD) Simulations : Compare binding affinities of different conformers with target proteins (e.g., GPCRs or transporters) .
- Enantiomeric Resolution : Use chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol with 0.1% DEA) to separate enantiomers and test their activity in vitro .
Case Study : Analogous cyclohexylamine derivatives show stereospecific binding to σ receptors, with axial substituents enhancing affinity by 10–100× .
Q. What strategies mitigate conflicting data in thermal stability studies of this compound?
- Methodological Answer : Discrepancies in decomposition temperatures (Td) may arise from impurities or hydration states. Address this by:
- Thermogravimetric Analysis (TGA) : Perform under inert gas (N₂) with controlled heating rates (5°C/min). Typical Td for similar hydrochlorides is ~200–220°C .
- Karl Fischer Titration : Quantify residual water content (<0.5% w/w recommended).
- Comparative DSC : Validate against reference standards (e.g., PubChem data for analogous compounds) .
Q. How can researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Use in vitro and in vivo models:
- Caco-2 Permeability Assay : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s suggests high bioavailability).
- Microsomal Stability (Human Liver Microsomes) : Monitor metabolic degradation (t½ >30 min indicates favorable hepatic stability).
- Plasma Protein Binding : Equilibrium dialysis (≥90% binding correlates with prolonged systemic exposure) .
Contradictions and Validation
- Synthetic Yield Variability : Some protocols report 60–70% yields for analogous compounds, while others achieve >85% via optimized reductive amination . Validate by replicating methods under inert atmospheres (Ar) and strict temperature control.
- Biological Activity : Discrepancies in receptor binding data may arise from assay conditions (e.g., pH, salt concentration). Standardize protocols using reference agonists/antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
